cis-5-Hexadecene

Description

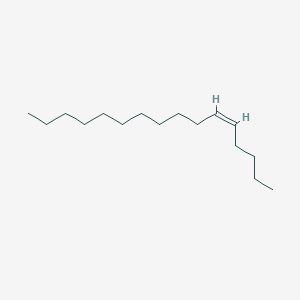

cis-5-Hexadecene is a 16-carbon unsaturated hydrocarbon with a cis-configured double bond at the fifth position (structure: CH₃(CH₂)₉CH=CH(CH₂)₃CH₃). Its CAS registry number is 94-291-5 . This compound is notable for its role as a copulation-inhibiting substance in the rice stem borer (Chilo suppressalis), a major agricultural pest. The cis stereochemistry and specific chain length are critical for its biological activity, which disrupts mating behaviors in target insects .

Properties

CAS No. |

69820-25-3 |

|---|---|

Molecular Formula |

C16H32 |

Molecular Weight |

224.42 g/mol |

IUPAC Name |

(Z)-hexadec-5-ene |

InChI |

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-16H2,1-2H3/b11-9- |

InChI Key |

IIYJCOKOQWJTHO-LUAWRHEFSA-N |

Isomeric SMILES |

CCCCCCCCCC/C=C\CCCC |

Canonical SMILES |

CCCCCCCCCCC=CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydrogenation of Alkynes: One common method for preparing cis-5-Hexadecene involves the partial hydrogenation of hexadecyne using a Lindlar catalyst. This process selectively hydrogenates the triple bond to a cis double bond.

Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale catalytic processes. These processes are optimized for high yield and purity, often employing advanced catalysts and reaction conditions to ensure the selective formation of the cis isomer .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-5-Hexadecene can undergo oxidation reactions, typically forming epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.

Reduction: Although less common, the compound can be reduced to form alkanes using hydrogenation catalysts.

Substitution: The double bond in this compound can participate in electrophilic addition reactions, where halogens or other electrophiles add across the double bond.

Common Reagents and Conditions:

Oxidation: Peracids (e.g., m-chloroperoxybenzoic acid) and osmium tetroxide.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens (e.g., bromine) in the presence of light or a catalyst.

Major Products:

Oxidation: Epoxides and diols.

Reduction: Hexadecane.

Substitution: Halogenated alkanes.

Scientific Research Applications

Chemistry: cis-5-Hexadecene is used as a model compound in studies of alkene reactivity and stereochemistry. Its reactions provide insights into the behavior of cis-configured alkenes under various conditions.

Biology: In biological research, this compound is studied for its role in pheromone signaling in certain insect species. It is used to understand the chemical communication mechanisms in these organisms.

Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of biologically active molecules. Its derivatives are explored for potential therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of lubricants, surfactants, and polymers .

Mechanism of Action

The mechanism of action of cis-5-Hexadecene in chemical reactions involves the interaction of its double bond with various reagents. The cis configuration influences the compound’s reactivity, often leading to stereospecific outcomes. In biological systems, its role as a pheromone involves binding to specific receptors, triggering behavioral responses in target organisms .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

| Compound Name | Carbon Chain | Double Bond Position | Functional Group | Biological Role | Source Organism |

|---|---|---|---|---|---|

| This compound | C₁₆H₃₂ | 5 | Alkene (cis) | Copulation inhibitor | Rice stem borer |

| cis-10-Henicosene | C₂₁H₄₂ | 10 | Alkene (cis) | Sex pheromone component | Drosophila virlis |

| cis-9-Icosene | C₂₀H₄₀ | 9 | Alkene (cis) | Response-stimulating substance | Drosophila virlis |

| 2-Methyl-cis-7-octadecene | C₁₉H₃₈ | 7 (with methyl branch) | Branched alkene (cis) | Sex pheromone precursor | Gypsy moth |

| cis-11-Pentaicosene | C₂₅H₅₀ | 11 | Alkene (cis) | Sex pheromone component | Drosophila virlis |

Key Findings:

Chain Length and Volatility :

- Shorter chains (e.g., C₁₆ in this compound) exhibit higher volatility compared to longer chains (e.g., C₂₅ in cis-11-Pentaicosene). This influences their dispersal range in ecological settings .

- In Drosophila virlis, longer-chain compounds like cis-10-Henicosene (C₂₁) and cis-11-Pentaicosene (C₂₅) are used for long-range mate attraction, whereas shorter chains may mediate close-range behaviors .

Double Bond Position and Stereospecificity :

- The 5th position of the double bond in this compound creates a kinked geometry, which is essential for binding to olfactory receptors in the rice stem borer.

- In contrast, cis-9-Icosene (C₂₀) , with a double bond at position 9, adopts a distinct conformation that triggers a response-stimulating effect in Drosophila virlis .

Branching and Functional Diversification :

- 2-Methyl-cis-7-octadecene (C₁₉) incorporates a methyl group, which alters its hydrophobicity and receptor interaction. This compound serves as a precursor in the gypsy moth pheromone biosynthesis pathway, highlighting how branching expands functional diversity .

Ecological Specificity: Despite structural similarities, these compounds are species-specific.

Research Implications and Analytical Considerations

- Synthesis Challenges: Industrial production of cis-alkenes requires stereoselective methods to ensure the correct cis configuration, which is critical for bioactivity.

- Analytical Identification: Techniques like gas chromatography-mass spectrometry (GC-MS) are essential for verifying the purity and stereochemistry of these compounds, as noted in broader substance identification guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.